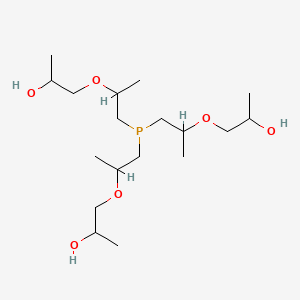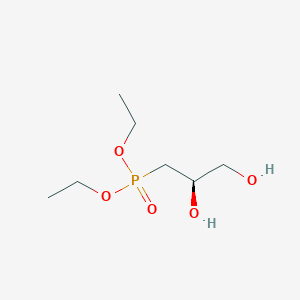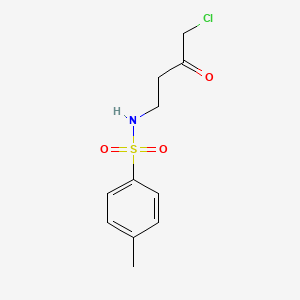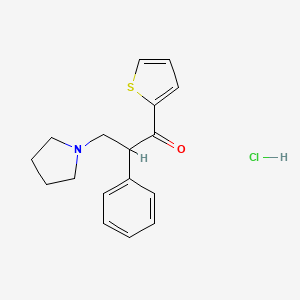
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a thienyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride typically involves the reaction of pyrrolidine with a ketone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, and it often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxides, alcohol derivatives, and substituted pyrrolidine compounds. These products are often used in further chemical synthesis and research applications.
Scientific Research Applications
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride include:
- Pyrrolidine, 1-(3-oxo-2-phenylpropyl)-, hydrochloride
- Pyrrolidine, 1-(3-oxo-3-(2-thienyl)propyl)-, hydrochloride
- Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-furyl)propyl)-, hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the phenyl and thienyl groups. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research applications.
Properties
CAS No. |
31468-86-7 |
|---|---|
Molecular Formula |
C17H20ClNOS |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
2-phenyl-3-pyrrolidin-1-yl-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c19-17(16-9-6-12-20-16)15(13-18-10-4-5-11-18)14-7-2-1-3-8-14;/h1-3,6-9,12,15H,4-5,10-11,13H2;1H |
InChI Key |
RQNSIOJWOLUEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CS3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


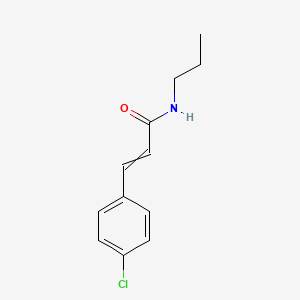
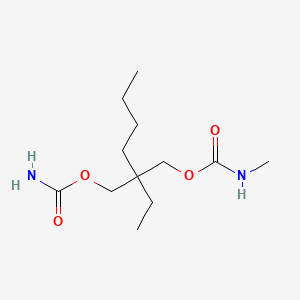
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)


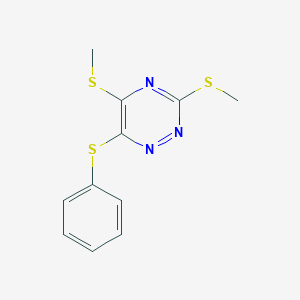
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
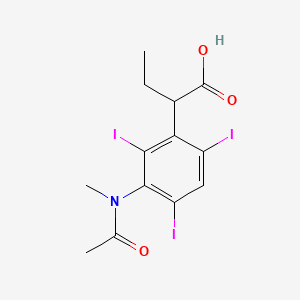
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
